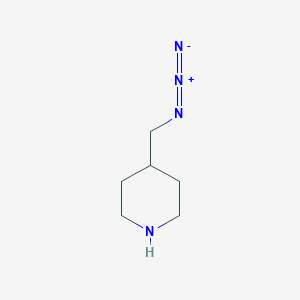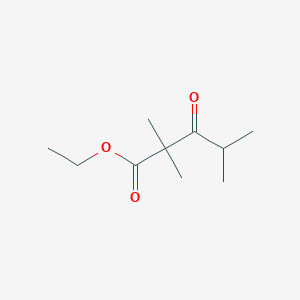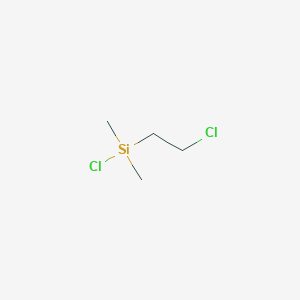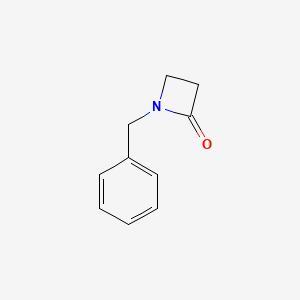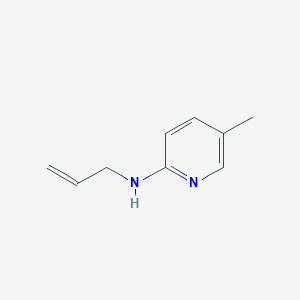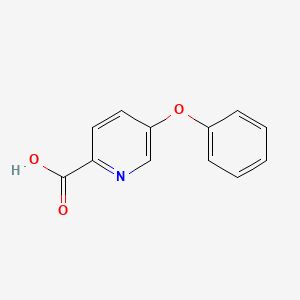
5-Phenoxypyridine-2-carboxylic acid
説明
5-Phenoxypyridine-2-carboxylic acid is an organic compound that belongs to the family of pyridine carboxylic acids . It has a molecular formula of C12H9NO3 and a molecular weight of 215.207 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . .科学的研究の応用
Enzymatic Studies
- MHPC Oxygenase Mechanism Investigation : The flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, a relative of phenol hydroxylases, catalyzes the oxygenation of a pyridyl derivative, not a simple phenol. This study used various FAD analogues to probe the reaction mechanism, providing insights into the catalytic properties and binding affinities of these enzymes (Chaiyen et al., 2004).
Chemical Complex Formation
- Metal Ion Complexes with Biological and Toxic Metals : Research on 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA) formed complexes with biological and toxic metal ions, showing NANA's ability to bind these ions through carboxylic and other groups. This study is relevant for understanding the toxicity mechanisms of various metals (Saladini et al., 2002).
Ligand Synthesis
- Tridentate Ligands for Lanthanide Cations : Synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids was explored for complexing lanthanide(III) cations, highlighting the versatility of these ligands in complex formation (Charbonnière et al., 2001).
Insulin Mimicry in Metal Complexes
- Insulin-Mimetic Metal Complexes : Metal complexes of 3-hydroxypyridine-2-carboxylic acid demonstrated insulin-mimetic activity, highlighting their potential in biomedical applications related to diabetes management (Nakai et al., 2005).
Taste Enhancement
- Synthesis of Taste Enhancer Alapyridaine : Research on the synthesis of the taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, known as alapyridaine, demonstrates the utility of carboxylic acid derivatives in flavor enhancement (Villard et al., 2003).
Carboxylation Reactions
- Electrocatalytic Carboxylation of Bromopyridine : An electrochemical method for carboxylating 2-amino-5-bromopyridine with CO2 was developed, illustrating the chemical utility of carboxylation reactions in organic synthesis (Feng et al., 2010).
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Phenolic acids, which are structurally similar, have been found to target gpr35, a receptor implicated in inflammation and cardiovascular diseases .
Mode of Action
Phenolic acids have been shown to display agonistic activity towards gpr35 . This suggests that 5-Phenoxypyridine-2-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Given its potential interaction with gpr35, it may have implications in inflammation and cardiovascular diseases .
特性
IUPAC Name |
5-phenoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYDFUNXFOBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444919-20-4 | |
| Record name | 5-phenoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




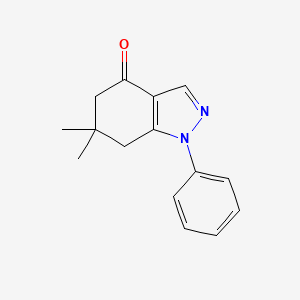
![16-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B3190518.png)



